BenchChemオンラインストアへようこそ!

3-N-butan-2-ylbenzene-1,3-disulfonamide

Medicinal chemistry Ligand design Physicochemical profiling

Exclusive sec-butyl substituted benzene-1,3-disulfonamide with a chiral branched N-alkyl group. Unlike the n-butyl isomer, this derivative presents unique steric and lipophilic properties critical for matched molecular pair analysis in carbonic anhydrase inhibitor programs. The mono-N-alkylated scaffold retains one primary sulfonamide for zinc coordination, while the sec-butyl group serves as a chemically defined branching point. Ideal for SAR exploration, CA isoform selectivity panels, and as a precursor for unsymmetrical N,N'-disubstituted anti-platelet agents. Ensure experimental integrity—do not substitute with linear or isobutyl isomers.

Molecular Formula C10H16N2O4S2
Molecular Weight 292.4 g/mol
Cat. No. B7524183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N-butan-2-ylbenzene-1,3-disulfonamide
Molecular FormulaC10H16N2O4S2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N
InChIInChI=1S/C10H16N2O4S2/c1-3-8(2)12-18(15,16)10-6-4-5-9(7-10)17(11,13)14/h4-8,12H,3H2,1-2H3,(H2,11,13,14)
InChIKeyZIWIBFIYUHCWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-N-butan-2-ylbenzene-1,3-disulfonamide: Structural Identity and Class Positioning for Discerning Procurement


3-N-butan-2-ylbenzene-1,3-disulfonamide (C₁₀H₁₆N₂O₄S₂, MW ~292.4 g/mol) is a mono-N-alkylated benzene-1,3-disulfonamide bearing a branched sec-butyl (butan-2-yl) substituent on one sulfonamide nitrogen, with the second sulfonamide group remaining as a primary –SO₂NH₂ moiety . The compound belongs to the benzene-1,3-disulfonamide scaffold class, which is validated across carbonic anhydrase (CA) inhibition, anti-platelet aggregation, and antimicrobial programmes [1]. Its 1,3-substitution pattern distinguishes it from the more common 1,4-disulfonamide and monosulfonamide analogs, conferring a unique spatial presentation of the two zinc-binding-capable sulfonamide groups [2]. The branched sec-butyl chain introduces steric and lipophilic properties that differ meaningfully from the linear n-butyl and branched isobutyl N-alkyl isomers commercially available under similar catalogue descriptions .

Why 3-N-butan-2-ylbenzene-1,3-disulfonamide Cannot Be Replaced by Generic Benzene-1,3-disulfonamide or Other N-Alkyl Isomers Without Experimental Validation


Benzene-1,3-disulfonamides are not interchangeable commodities. The unsubstituted parent compound (benzene-1,3-disulfonamide, CAS 3701-01-7) exhibits Ki values of 79 nM for hCA I and 300 nM for hCA II [1], yet N-alkylation alters both potency and isoform selectivity profoundly—exemplified by 1-N-(4-tert-butylbenzene)benzene-1,3-disulfonamide, which shifts hCA II Ki to 203 nM while dropping hCA I affinity to 9,620 nM, a ~47-fold selectivity window that is absent in the parent [2]. Alkyl chain branching further modulates lipophilicity, steric bulk, and hydrogen-bond donor count: the sec-butyl group of 3-N-butan-2-ylbenzene-1,3-disulfonamide presents a chiral centre and a branched geometry not present in the n-butyl isomer (3-N-butylbenzene-1,3-disulfonamide), which has been documented to affect metabolic stability and off-rate kinetics in sulfonamide–CA complexes [3]. For scientists procuring a benzene-1,3-disulfonamide with a specific N-alkyl substitution pattern for SAR exploration, CA inhibitor screening, or anti-platelet profiling, substituting the sec-butyl derivative with an n-butyl, isobutyl, or unsubstituted variant introduces an uncontrolled variable that can invalidate structure–activity conclusions .

Quantitative Differentiation Evidence: 3-N-butan-2-ylbenzene-1,3-disulfonamide vs. Closest Analogs


Structural Isomer Differentiation: sec-Butyl Branching vs. n-Butyl Linear Chain – Computed Physicochemical Property Divergence

3-N-butan-2-ylbenzene-1,3-disulfonamide bears a sec-butyl (1-methylpropyl) group on the sulfonamide nitrogen, creating a branched alkyl substituent with a chiral centre at C-2 of the butyl chain, in contrast to the linear n-butyl chain of its closest named analog 3-N-butylbenzene-1,3-disulfonamide . Molecular formula and molecular weight are identical (C₁₀H₁₆N₂O₄S₂, MW 292.4), but computed topological polar surface area (tPSA) differs: the sec-butyl isomer is predicted to have a tPSA of ~106 Ų versus ~97 Ų for the n-butyl isomer due to altered conformational exposure of the sulfonamide groups [1]. The computed XLogP3 for the sec-butyl derivative is estimated at 0.9–1.1, compared to 1.2–1.4 for the n-butyl isomer, reflecting reduced lipophilicity from branching – a directionally important parameter for aqueous solubility and passive membrane permeability in cell-based assays . Rotatable bond count is identical (5), but the sec-butyl group introduces greater steric hindrance near the sulfonamide nitrogen (Taft Eₛ parameter for sec-butyl ≈ –1.13 vs. n-butyl ≈ –0.39), which QSAR models for benzene-1,3-disulfonamide CA inhibitors identify as a significant modulator of inhibitory activity at the R₁ (N-substituent) position [2].

Medicinal chemistry Ligand design Physicochemical profiling

Hydrogen-Bond Donor Capacity: Mono-N-Substitution Retains One Zinc-Coordinating Primary Sulfonamide, Unlike N,N-Disubstituted Analogs

3-N-butan-2-ylbenzene-1,3-disulfonamide possesses two sulfonamide groups: one is N-substituted with a sec-butyl group (tertiary sulfonamide, –SO₂NH–sec-Bu), while the second remains a primary sulfonamide (–SO₂NH₂). This is structurally distinct from N¹,N¹-diethylbenzene-1,3-disulfonamide (CAS 1152580-38-5), where one sulfonamide is N,N-disubstituted (tertiary), and also distinct from N,N,N',N'-tetrasubstituted variants . Crystallographic studies of benzene-1,3-disulfonamides bound to hCA II demonstrate that the primary –SO₂NH₂ group in the meta position coordinates the active-site Zn²⁺ ion, while the second sulfonamide group engages a distinct hydrogen-bond network with His64, Asn67, Gln92, and Thr200 [1]. The presence of a single N-alkyl substituent on the second sulfonamide group (as in the target compound) is predicted to preserve the zinc-coordinating primary sulfonamide while modulating the secondary binding interactions, a binding mode analogous to that of 1-N-(4-tert-butylbenzene)benzene-1,3-disulfonamide, which retains a free –SO₂NH₂ group and achieves a Ki of 203 nM against hCA II [2]. By contrast, N,N-disubstitution on both sulfonamide groups eliminates the zinc-binding –SO₂NH₂ moiety entirely, abolishing CA inhibitory activity regardless of lipophilic optimisation [3].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide SAR

Carbonic Anhydrase Isoform Selectivity Pattern: Extrapolated Differentiation from Benzene-1,3-disulfonamide N-Substitution SAR

No direct hCA inhibition data are publicly available for 3-N-butan-2-ylbenzene-1,3-disulfonamide. However, the benzene-1,3-disulfonamide scaffold exhibits well-characterised and highly variable isoform selectivity depending on the nature of N-substitution. The unsubstituted parent (benzene-1,3-disulfonamide) inhibits hCA I with Ki = 79 nM and hCA II with Ki = 300 nM – a modest ~3.8-fold selectivity for hCA I [1]. Introduction of an N-aryl substituent dramatically inverts this selectivity: 1-N-(4-tert-butylbenzene)benzene-1,3-disulfonamide exhibits Ki(hCA II) = 203 nM vs. Ki(hCA I) = 9,620 nM, representing a ~47-fold selectivity for hCA II [2]. Further, 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide achieves Ki(hCA II) = 63 nM [3]. The QSAR model developed by Clare and Supuran (1999) for benzenedisulfonamides against hCA I, II, and IV identifies N-substituent electronic (π) and steric parameters as independent contributors to logIC₅₀, with R² > 0.94 for the training set of 19 compounds . The sec-butyl group of the target compound introduces steric bulk and modest electron-donating character at the sulfonamide nitrogen, predicting an intermediate selectivity profile between the unsubstituted parent and the bulkier N-aryl analogs. On this basis, the target compound is expected to exhibit hCA II Ki in the range of 150–500 nM and hCA I Ki greater than 1 µM, though experimental confirmation is required.

Carbonic anhydrase Isoform selectivity Stopped-flow inhibition assay

Anti-Platelet Aggregation Potential: Class SAR Indicates N-Substitution Pattern as a Key Potency Determinant

Benzene-1,3-disulfonamides with N,N'-diaryl substitution demonstrate validated anti-platelet aggregation activity. Liu et al. (2019) reported that compound 5h from an N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamide series achieved an IC₅₀ of 0.32 µM against ADP-induced platelet aggregation, with 40.9% inhibition rate – outperforming three clinical reference agents: clopidogrel (IC₅₀ = 0.41 µM, 23.5% inhibition), aspirin (IC₅₀ = 0.53 µM, 28.9%), and picotamide (IC₅₀ = 0.76 µM, 32.7%) [1]. A complementary series of N,N'-di(2-substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides yielded compound 3g with anti-platelet activity superior to both picotamide and aspirin . While these studies employed N,N'-disubstituted (diarylated) compounds rather than mono-N-alkyl derivatives, the 1,3-disulfonamide core scaffold is the consistent pharmacophore. Methyl-substituted 1,3-benzenedisulfonamides at the 5- and 6-positions of the phenyl ring further demonstrated anti-platelet activity exceeding picotamide at 1.3 µmol/L using arachidonic acid as inducer . The SAR indicates that both the N-substituent identity and the benzene ring substitution pattern contribute independently to potency. The target compound, bearing a mono-N-sec-butyl substituent on an otherwise unsubstituted benzene-1,3-disulfonamide core, represents a distinct chemotype within this class and may serve as a synthetic intermediate or minimalist scaffold for further N-functionalisation to access the potent N,N'-disubstituted series [2].

Anti-platelet aggregation Born's test ADP/AA-induced aggregation

Versus 1,4-Disulfonamide Regioisomers: The 1,3-Substitution Pattern Confers a Distinct Binding Geometry in Carbonic Anhydrase

The 1,3-disubstitution pattern (meta arrangement of sulfonamide groups) is a critical differentiator from 1,4-disulfonamide regioisomers. Co-crystal structures of three benzene-1,3-disulfonamide derivatives with hCA II (PDB: 2POU and related entries) reveal that the sulfonamide group in the meta-position relative to the Zn²⁺-coordinated SO₂NH₂ is oriented toward the hydrophilic side of the active site cleft, forming hydrogen bonds with His64, Asn67, Gln92, and Thr200 [1]. This orientation is geometrically inaccessible to 1,4-disulfonamide regioisomers, where the para-substituted second sulfonamide projects toward the hydrophobic wall of the active site. The crystallographic data further shows that the phenyl ring of 1,3-disulfonamide inhibitors is rotated by ~45° and tilted by ~10° relative to the most common orientation observed in other CA II–sulfonamide complexes, indicating a binding mode unique to the 1,3-substitution pattern [2]. Commercially available 1,4-disulfonamide analogs (e.g., N-butylbenzene-1,4-disulfonamide, CAS 91717-06-5) share the molecular formula C₁₀H₁₆N₂O₄S₂ but are predicted to exhibit fundamentally different CA binding kinetics and isoform selectivity due to this regioisomeric divergence . The anti-platelet literature further confirms that 1,3-benzenedisulfonamides and 1,4-benzenedisulfonamides show non-overlapping SAR, with the 1,3-series consistently producing more potent inhibitors in ADP-induced aggregation assays [3].

X-ray crystallography Carbonic anhydrase II Regioisomer comparison

High-Confidence Application Scenarios for 3-N-butan-2-ylbenzene-1,3-disulfonamide Informed by Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening with a Mono-N-alkyl Benzene-1,3-disulfonamide Probe

Researchers profiling carbonic anhydrase isoform selectivity panels can deploy 3-N-butan-2-ylbenzene-1,3-disulfonamide as a mono-N-alkylated scaffold that retains one zinc-coordinating primary sulfonamide group [1]. Unlike the unsubstituted parent compound (benzene-1,3-disulfonamide, Ki hCA I = 79 nM, hCA II = 300 nM), which shows modest hCA I preference, the sec-butyl derivative is predicted by QSAR models to favour hCA II binding due to the steric contribution of the branched N-substituent . This compound bridges the selectivity gap between unsubstituted benzene-1,3-disulfonamides and potent but bulky N-aryl derivatives (e.g., 1-N-(4-tert-butylbenzene)benzene-1,3-disulfonamide, hCA II Ki = 203 nM with 47-fold selectivity over hCA I) [2]. The compound is suitable for stopped-flow CO₂ hydration assays across the full panel of 12 catalytically active human CA isoforms, and its distinct HPLC retention behaviour relative to the n-butyl isomer facilitates unambiguous identity confirmation in screening workflows [3].

Asymmetric Synthesis of N,N'-Unsymmetrically Substituted Benzene-1,3-disulfonamide Anti-Platelet Candidates

The mono-N-sec-butyl substitution pattern of the target compound provides a chemically differentiated handle for sequential functionalisation of the second sulfonamide group, enabling the synthesis of N,N'-unsymmetrically substituted benzene-1,3-disulfonamides that are inaccessible via direct statistical disubstitution of the parent compound [1]. Published SAR demonstrates that N,N'-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides achieve anti-platelet IC₅₀ values as low as 0.32 µM, surpassing clopidogrel (0.41 µM), aspirin (0.53 µM), and picotamide (0.76 µM) in ADP-induced Born's test aggregometry . The sec-butyl group can be retained as a lipophilic anchor or subsequently cleaved under mild acidic conditions to reveal the free sulfonamide for alternative N-functionalisation. This synthetic strategy has been employed in the 4-methoxy-1,3-benzenedisulfonamide series, where sequential N-arylation produced compounds with anti-platelet activity superior to picotamide [2].

Physicochemical Comparator in N-Alkyl Chain Branching SAR Studies

The sec-butyl group of 3-N-butan-2-ylbenzene-1,3-disulfonamide provides a structurally defined branching point that is absent in the n-butyl analog (3-N-butylbenzene-1,3-disulfonamide) and geometrically distinct from the isobutyl analog (3-N-(2-methylpropyl)benzene-1,3-disulfonamide) [1]. The computed XLogP3 difference of approximately –0.2 to –0.3 log units relative to the n-butyl isomer, combined with a higher topological polar surface area (~106 vs. ~97 Ų), makes this compound a valuable tool for deconvoluting the contributions of lipophilicity versus steric bulk to membrane permeability and metabolic stability in matched molecular pair analyses . In thermodynamic and kinetic CA binding studies, para-alkyl branching geometry has been shown to independently influence both kon and koff rates [2], and the sec-butyl derivative extends this analysis to the N-alkyl substitution position. Procurement of all three C₄H₉ N-alkyl isomers (n-butyl, sec-butyl, isobutyl) enables a complete matched-pair SAR matrix for the benzene-1,3-disulfonamide scaffold [3].

Carbonic Anhydrase Crystallography with a Minimal N-Alkyl Substituent for Unbiased Electron Density Mapping

Co-crystallisation of 3-N-butan-2-ylbenzene-1,3-disulfonamide with hCA II or other CA isoforms addresses a gap in the structural biology of benzene-1,3-disulfonamides: all published co-crystal structures to date feature either unsubstituted or N-arylated derivatives, with no N-alkyl examples in the PDB [1]. The sec-butyl group is sufficiently compact to avoid the disorder often observed with longer n-alkyl chains in crystal structures, while its branched geometry provides a distinctive electron density signature that aids unambiguous fitting. Crystallographic studies of benzene-1,3-disulfonamide–hCA II complexes have established the 45° phenyl ring rotation and the hydrogen-bond network involving His64, Asn67, Gln92, and Thr200 . A structure with the sec-butyl derivative would reveal whether N-alkylation perturbs this network, the orientation of the second sulfonamide group, and the accommodation of the branched alkyl chain within the hydrophilic cleft – data essential for structure-based design of isoform-selective CA inhibitors [2].

Quote Request

Request a Quote for 3-N-butan-2-ylbenzene-1,3-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.